molecular formula C10H12O4 B1361236 4-Methoxy-3-(methoxymethoxy)benzaldehyde CAS No. 5779-98-6

4-Methoxy-3-(methoxymethoxy)benzaldehyde

Cat. No. B1361236
CAS RN: 5779-98-6
M. Wt: 196.2 g/mol
InChI Key: XALCXORBYJTCRY-UHFFFAOYSA-N
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Description

4-Methoxy-3-(methoxymethoxy)benzaldehyde is a chemical compound with the CAS Number: 5779-98-6 . It has a molecular weight of 196.2 . The IUPAC name for this compound is 4-methoxy-3-(methoxymethoxy)benzaldehyde .


Molecular Structure Analysis

The InChI code for 4-Methoxy-3-(methoxymethoxy)benzaldehyde is 1S/C10H12O4/c1-12-7-14-10-5-8 (6-11)3-4-9 (10)13-2/h3-6H,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Methoxy-3-(methoxymethoxy)benzaldehyde is a liquid at room temperature .

Scientific Research Applications

Oxidation Studies

  • Oxidation Mechanism Analysis: The oxidation of various methoxy benzaldehydes, including 4-Methoxy-3-(methoxymethoxy)benzaldehyde, has been studied to understand their reaction mechanisms. These substances are oxidized to form corresponding carboxylic acids, with kinetics and thermodynamic parameters analyzed in different conditions (Malik, Asghar, & Mansoor, 2016).

Applications in Organic Synthesis

  • Linkers for Solid Phase Organic Synthesis: Benzaldehyde derivatives, including 4-Methoxy-3-(methoxymethoxy)benzaldehyde, are investigated for use as linkers in solid phase organic synthesis. This research highlights their potential in creating a variety of secondary amides (Swayze, 1997).
  • Synthesis of Nonlinear Optical Crystals: The synthesis and characterization of 3-methoxy 4-hydroxy benzaldehyde, a close derivative, for nonlinear optical applications, exemplify the potential use of methoxy benzaldehydes in developing new materials for optical applications (Venkataramanan, Uchil, & Bhat, 1994).

Nonlinear Optical Properties

  • Harmonic Generation and Optical Properties: Studies on vanillin, a compound structurally similar to 4-Methoxy-3-(methoxymethoxy)benzaldehyde, demonstrate its suitability for second harmonic generation in ultra-violet and near-infrared wavelength regions, indicating potential applications in optoelectronics (Singh, Singh, Singh, & Singh, 2001).
  • Growth and Properties of Nonlinear Optical Crystals: Research on 3-methoxy-4-hydroxy-benzaldehyde, a related compound, focuses on its growth and properties as a nonlinear optical crystal. This includes studies on solubility, solvent effects, and morphological characteristics, which are crucial for its application in nonlinear optics (Salary et al., 1999).

Material Science and Synthesis

  • Aluminum and Zinc Complex Synthesis: The reaction of 4-Methyl(methoxy)benzaldehyde with other compounds to create aluminum and zinc complexes demonstrates its utility in material science. These complexes exhibit unique spectroscopic and thermal properties (Barberis & Mikroyannidis, 2006).

properties

IUPAC Name

4-methoxy-3-(methoxymethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-12-7-14-10-5-8(6-11)3-4-9(10)13-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALCXORBYJTCRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC(=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348697
Record name 4-methoxy-3-(methoxymethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-(methoxymethoxy)benzaldehyde

CAS RN

5779-98-6
Record name 4-methoxy-3-(methoxymethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In 100 ml of dimethylformamide was dissolved 10 g of isovaniline, and 14 ml of N,N-diisopropylethylamine was added to the solution and the mixture was stirred. The liquid mixture was cooled to 0° C. and 7.2 ml of chloromethyl methyl ether was added to the mixture, and the temperature was elevated to room temperature and the mixture was stirred for 5 hours. After the reaction, a large quantity of water was added to the reaction mixture, and the mixture was extracted with diethyl ether, washed with water and dried. Removal of the solvent by distillation gave 11.0 g (yield=85%) of 4-methoxy-3-methoxymethoxybenzaldehyde in the form of a yellow oil.
Quantity
7.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of isovanillin (5.00 g, 32.9 mmol) in N,N-dimethylformamide (300 ml) were added potassium carbonate (5.00 g, 36.1 mmol) and chloromethyl methyl ether (2.91 g, 36.1 mmol), and the mixture was stirred for 4 hours at 50° C. The mixture was allowed to cool to room temperature, followed by addition of water. The mixture was extracted with ethyl acetate-toluene (3:1). The organic layer was washed with water and an aqueous saturated sodium chloride solution in the order, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure and the residue was purified with silica gel chromatography (hexane:ethyl acetate=3:1) to give the subject compound (5.80 g, 89.9%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.91 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
89.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
T Matsuoka, A Hattori, S Oishi, N Arichi, H Kakeya… - 2022 - chemrxiv.org
Mucosal-associated invariant T (MAIT) cells are innate-like T cells that are modulated by ligands presented on MHC class I-related proteins (MR1). These cells have attracted attention …
Number of citations: 2 chemrxiv.org
YS Lee, HY Kim, YS Kim, JH Seo, EJ Roh… - Bioorganic & medicinal …, 2012 - Elsevier
Aggregated β-amyloid (Aβ) plays crucial roles in Alzheimer’s disease (AD) pathogenesis, therefore blockade of Aβ aggregation is considered as a potential therapeutic target. We …
Number of citations: 35 www.sciencedirect.com
T Matsuoka, A Hattori, S Oishi, M Araki… - Journal of Medicinal …, 2023 - ACS Publications
Mucosal-associated invariant T (MAIT) cells are innate-like T cells that are modulated by ligands presented on MHC class I-related proteins (MR1). These cells have attracted attention …
Number of citations: 3 pubs.acs.org
F Lam, TD Bradshaw, H Mao, S Roberts, Y Pan… - Investigational new …, 2012 - Springer
ZJU-6 was designed to enhance anti-angiogenesis and anti-tumour activity of its parent compound Erianin, a clinic anti-tumour agent. This study investigated the detailed biological …
Number of citations: 22 link.springer.com
DA Roberts - 2016 - rave.ohiolink.edu
There are many mechanisms that can be targeted when designing anticancer compounds. Due to the Warburg effect, the different steps of glycolysis have been potential targets in …
Number of citations: 1 rave.ohiolink.edu
V Fröhlich, U Jordis - 2002 - researchgate.net
(57) ABSTRACT The invention relates to processes for the preparation of 4a, 5, 9, 10, 11, 12-hexahydro-6H-benzofuro [3a, 3, 2-ef][2] benzazepine, or derivatives thereof. Furthermore, …
Number of citations: 0 www.researchgate.net
LCU Jordis, J Froehlich, B Küenburg - 2002 - academia.edu
(57) ABSTRACT The invention relates to processes for the preparation of 4a, 5, 9, 10, 11, 12-hexahydro-6H-benzofuro [3a, 3, 2-ef][2] benzazepine, or derivatives thereof. Furthermore, …
Number of citations: 0 www.academia.edu

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